17-Ethynylestra-1(10),2,4-triene-3,17-diol, commonly known as ethinylestradiol, is a synthetic derivative of estradiol, a natural estrogen. This compound is primarily utilized in hormonal contraceptives and hormone replacement therapies. It exhibits significant biological activity by binding to estrogen receptors, influencing various physiological processes such as reproduction and cellular growth. Ethinylestradiol is classified as a steroid hormone and is recognized for its potent estrogenic effects.
Ethinylestradiol is synthesized from natural estrogens through chemical modifications. Its classification falls under the category of synthetic steroids, specifically as an estrogen receptor agonist. The compound has been extensively studied for its pharmacological properties and applications in medicine.
The synthesis of 17-Ethynylestra-1(10),2,4-triene-3,17-diol typically involves the following steps:
The molecular formula of 17-Ethynylestra-1(10),2,4-triene-3,17-diol is . The compound features a phenolic structure with hydroxyl groups at positions 3 and 17, which are critical for its biological activity.
Ethinylestradiol participates in various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic conditions |
| Substitution | Acid chlorides or anhydrides | Base presence |
The major products from these reactions include ethinylestradiol sulfate from oxidation and various esters from substitution reactions.
Ethinylestradiol exerts its effects by binding to estrogen receptors (ERα and ERβ). This binding activates transcriptional activity leading to changes in gene expression that regulate reproductive functions and secondary sexual characteristics.
Key aspects of its mechanism include:
Data indicate that ethinylestradiol has a higher bioavailability compared to natural estrogens due to its structural modifications that prevent rapid metabolism.
Ethinylestradiol appears as a fine white to creamy white powder. Its melting point is approximately 170°C.
Key chemical properties include:
Ethinylestradiol has a wide range of applications in various fields:
The compound 17-Ethynylestra-1(10),2,4-triene-3,17-diol represents a synthetic steroid with systematic IUPAC designation reflecting its distinctive structural features. Its formal IUPAC name is (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, precisely defining its tetracyclic steroidal backbone and chiral centers [1] [4] [9]. The molecular formula is C₂₀H₂₄O₂ with a molar mass of 296.410 g/mol, as confirmed across chemical databases [1] [4] [7].
The stereochemical configuration at positions 8, 9, 13, 14, and 17 follows the natural steroid configuration with R or S designations critical to its biological activity. The C17α ethynyl substitution (R configuration) represents the most pharmacologically significant modification, conferring oral bioavailability by blocking oxidative metabolism at C17 [2] [5] [9]. This contrasts with endogenous estradiol's C17β hydroxyl group. The canonical SMILES representation captures this stereochemistry: C[C@]12CC[C@H]3C@HCCC4=C3C=CC(=C4)O [4] [8].
Table 1: Systematic Nomenclature Across Sources
| Nomenclature System | Designation |
|---|---|
| IUPAC Name (PubChem) | 17-Ethynylestra-1(10),2,4-triene-3,17-diol |
| IUPAC Stereochemical (ChemSpider) | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
| Common Pharmaceutical Name | Ethinylestradiol (INN/USAN) |
| Alternative Chemical Names | 17α-Ethynylestradiol; EE; EE2; 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol |
Structurally, this compound is a semisynthetic derivative of estradiol (estra-1,3,5(10)-triene-3,17β-diol), with modifications conferring enhanced pharmacological properties. The ethynyl group (-C≡CH) at position 17α replaces the hydrogen of estradiol's hydroxyl group, creating a tertiary alcohol resistant to sulfation and glucuronidation during hepatic first-pass metabolism [2] [5] [9]. This modification increases oral bioavailability to 38-48% compared to <5% for unmodified estradiol [2] [3].
The phenolic A-ring (1(10),2,4-triene system) preserves the high-affinity estrogen receptor binding motif through its 3-hydroxyl group, which forms critical hydrogen bonds with ERα/β binding pockets. However, molecular modeling reveals the ethynyl group induces a 15° tilt in the D-ring orientation relative to natural estradiol, potentially explaining its differential transcriptional activity in various tissues [5]. The extended conjugation system from the A-ring through the B-ring increases electron delocalization, slightly elevating the acidity of the 3-OH group (pKa ~10.2 vs. ~10.8 for estradiol) [9].
Table 2: Key Structural Differences from Natural Estradiol
| Structural Feature | 17-Ethynylestra-1(10),2,4-triene-3,17-diol | 17β-Estradiol |
|---|---|---|
| C17 Substituent | Ethynyl group (‒C≡CH) | Hydroxyl group (‒OH) |
| C17 Configuration | α-orientation | β-orientation |
| A-ring Saturation | 1(10),2,4-Triene system | 1,3,5(10)-Triene system |
| Oral Bioavailability | 38-48% | <5% |
| Protein Binding | 97-98% (albumin-bound) | 98% (SHBG-bound) |
| Metabolic Half-life | 7-36 hours | 1-4 hours |
The 1(10),2,4-triene system represents a positional isomer of natural estrogens' 1,3,5(10)-triene configuration. This isomerism arises through double-bond migration during synthesis, yielding a cross-conjugated triene system rather than the fully aromatic A-ring of estradiol [1] [4]. The 1(10),2,4-triene arrangement exhibits distinct electronic properties – while both systems maintain aromatic character, the 1(10),2,4-isomer displays slightly reduced resonance stability but enhanced reactivity at C1 and C2 positions.
Stereoisomerism at C17 creates critical pharmacological differentiation: The 17α-ethynyl isomer (this compound) demonstrates high oral estrogenic potency, while the 17β-ethynyl isomer shows dramatically reduced receptor binding. Similarly, C13 methyl configuration must be (13S)-methyl to maintain the natural steroid backbone geometry; inversion to 13R would disrupt receptor binding [9].
Other notable isomers include 8-iso-ethinylestradiol (inversion at C8/C9) and 14-dehydro derivatives, both showing reduced bioactivity. The 3-deoxy variant loses estrogenic activity entirely, confirming the essential role of the phenolic A-ring [4] [9]. Positional isomerism in ethynyl group substitution also occurs at C7α or C11β, producing compounds with altered tissue selectivity.
Table 3: Impact of Positional Isomerism on Molecular Properties
| Isomeric Variation | Structural Change | Pharmacological Consequence |
|---|---|---|
| A-ring: 1(10),2,4-triene | Double bonds at 1(10),2,4 vs. 1,3,5(10) | Altered electron distribution; modified receptor interaction kinetics |
| 17α vs. 17β Ethynyl | Stereochemical inversion at C17 | 17α: High oral activity; 17β: >90% activity loss |
| C13-epimer | (13R)-methyl vs. natural (13S) | Distorted D-ring geometry; abolished receptor binding |
| 3-Deoxy variant | Removal of phenolic -OH | Complete loss of estrogenic activity |
| 7α-Ethynyl isomer | Ethynyl at C7α instead of C17 | Androgenic/anabolic activity; minimal estrogenicity |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2